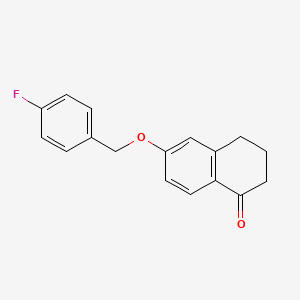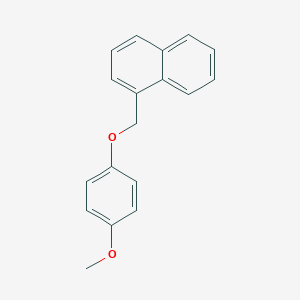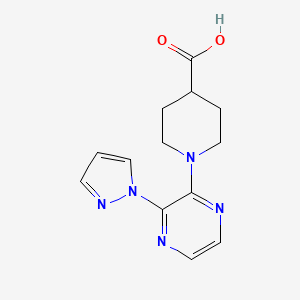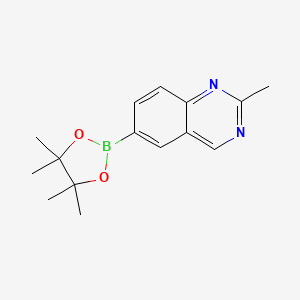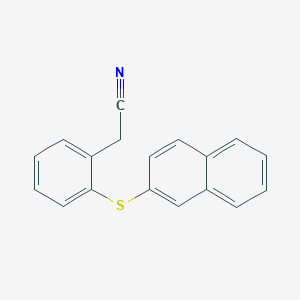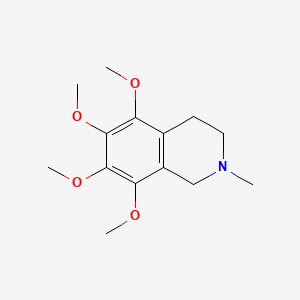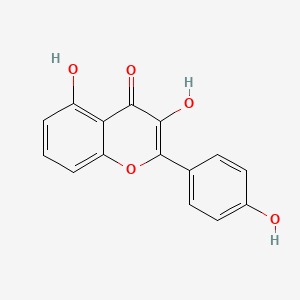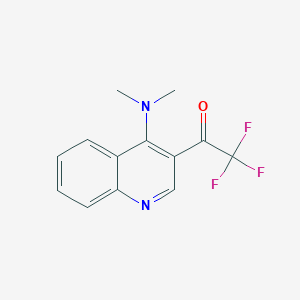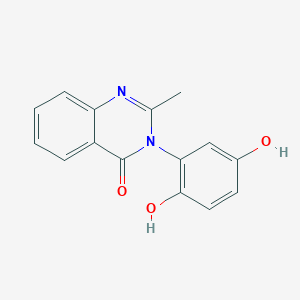
4(3H)-Quinazolinone, 3-(2,5-dihydroxyphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,5-dihydroxyphenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-amino-3-methylbenzoic acid with 2,5-dihydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core. The overall reaction can be summarized as follows:
Condensation Reaction: 2-amino-3-methylbenzoic acid reacts with 2,5-dihydroxybenzaldehyde in the presence of acetic acid.
Cyclization: The intermediate formed undergoes cyclization to yield 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-methylquinazolin-4(3H)-one: Lacks the 2,5-dihydroxyphenyl group.
3-(2-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Contains only one hydroxyl group on the phenyl ring.
3-(2,5-dimethoxyphenyl)-2-methylquinazolin-4(3H)-one: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazolinone core with the 2,5-dihydroxyphenyl group imparts distinct properties that make this compound a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
61741-79-5 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
3-(2,5-dihydroxyphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3/c1-9-16-12-5-3-2-4-11(12)15(20)17(9)13-8-10(18)6-7-14(13)19/h2-8,18-19H,1H3 |
Clave InChI |
QMVJWJUMKWCDTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


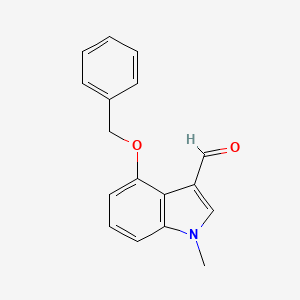
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

